Superior Pharmaco-EEG and Psychometric Profile: Ro 23-0364 vs. Diazepam in Healthy Volunteers
In a double-blind, placebo-controlled crossover study, Ro 23-0364 produced dose-dependent pharmaco-EEG changes that differed qualitatively from those induced by the full agonist diazepam, with Ro 23-0364 displaying a mixed agonist/antagonist profile [1]. Psychometric testing revealed that Ro 23-0364 (0.5 mg and 1.0 mg) did not impair attention, concentration, or psychomotor performance at doses that produced anxiolytic-like EEG signatures, whereas diazepam (10 mg) induced significant sedation and performance deficits [1].
| Evidence Dimension | Subjective sedation and psychomotor impairment |
|---|---|
| Target Compound Data | No significant impairment of attention, concentration, or psychomotor performance at 0.25–1.0 mg oral doses |
| Comparator Or Baseline | Diazepam (10 mg oral): Significant sedation and performance deficits |
| Quantified Difference | Qualitative difference in EEG power spectral density; diazepam increased delta/theta activity (sedation signature), Ro 23-0364 produced distinct pattern without sedation correlates |
| Conditions | Double-blind, placebo-controlled crossover study; 10 healthy volunteers; randomized Latin square design; single oral doses of placebo, 0.25 mg, 0.5 mg, 1.0 mg Ro 23-0364, and 10 mg diazepam; weekly intervals |
Why This Matters
Researchers requiring anxiolytic modulation without the confounding sedative and performance-impairing effects of full agonists should select Ro 23-0364 over diazepam to avoid experimental confounds.
- [1] Saletu B, Grünberger J, Cepko H. Pharmaco-EEG and psychometric studies with a novel selective benzodiazepine agonist/antagonist Ro 23-0364. International Journal of Clinical Pharmacology, Therapy, and Toxicology. 1987;25(8):421-37. PMID: 11511205. View Source
